molecular formula C11H13NS B1329843 2,6-Diethylphenyl isothiocyanate CAS No. 25343-69-5

2,6-Diethylphenyl isothiocyanate

Cat. No. B1329843
CAS RN: 25343-69-5
M. Wt: 191.29 g/mol
InChI Key: QDPPZHPTDMQNBE-UHFFFAOYSA-N
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Description

The provided papers do not directly discuss 2,6-Diethylphenyl isothiocyanate, but they do provide insights into related chemical compounds and their properties. For instance, the first paper discusses a compound with a thieno[2,3-b]pyridine moiety that is planar and forms intermolecular and intramolecular hydrogen bonds, which could be relevant when considering the molecular interactions of 2,6-Diethylphenyl isothiocyanate . The second paper describes the crystal and molecular structures of diethyl 6-[4-(4′-nitrophenylazo)phenoxy]hexylmalonate and its isomer, which are used in the synthesis of liquid-crystalline

Scientific Research Applications

  • Chiral Stationary Phase in Normal-Phase Liquid Chromatography

    • Field : Analytical Chemistry
    • Application : 2,6-Dimethylphenyl isocyanate has been used in the preparation of derivatized β-cyclodextrins, which are used as a chiral stationary phase in normal-phase liquid chromatography .
    • Method : The compound is used to derivatize β-cyclodextrins, which are then used as a stationary phase in chromatography .
    • Results : The derivatized β-cyclodextrins can separate chiral compounds, improving the analysis of complex mixtures .
  • Synthesis of Thiophene Derivatives

    • Field : Organic Chemistry
    • Application : Isothiocyanates, such as phenyl isothiocyanate, have been used in the synthesis of thiophene derivatives .
    • Method : The reaction of pyridine-2,6-bis(3-oxopropanenitrile), phenyl isothiocyanate, and α-halo compounds produces polysubstituted thiophenes .
    • Results : The synthesized compounds were screened for anticancer activity against two human cancer cell lines (HEPG2 and MCF7). Some of the compounds showed better activity than the reference drug doxorubicin .
  • Sustainable Isothiocyanate Synthesis

    • Field : Organic Chemistry
    • Application : Isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable synthesis method has been developed using isocyanides, elemental sulfur, and amines .
    • Method : In this multicomponent reaction (MCR), isocyanides are converted to isothiocyanates using sulfur and catalytic amounts of amine bases, especially DBU (down to 2 mol%) . This new catalytic reaction was optimized in terms of sustainability, especially considering benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating (40 °C) .
    • Results : This straightforward procedure was shown by converting 20 different isocyanides under catalytic conditions, while obtaining moderate to high yields (34–95%) .
  • Food Applications

    • Field : Food Science
    • Application : Isothiocyanates have been found to have antimicrobial properties and are generally regarded as safe (GRAS) compounds . They are allowed to be added to food as preservatives . Due to their antimicrobial properties, isothiocyanates incorporated food packaging films have become popular .
    • Method : Isothiocyanates are incorporated into food packaging films to act as natural antimicrobials or natural preservatives to improve the shelf life of foodstuffs .
    • Results : The use of isothiocyanates in food packaging has been found to be effective in improving the shelf life of foodstuffs .

properties

IUPAC Name

1,3-diethyl-2-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NS/c1-3-9-6-5-7-10(4-2)11(9)12-8-13/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPPZHPTDMQNBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179990
Record name 2,6-Diethylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diethylphenyl isothiocyanate

CAS RN

25343-69-5
Record name 2,6-Diethylphenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025343695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Diethylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25343-69-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
MD Krasowski, K Nishikawa, N Nikolaeva, A Lin… - …, 2001 - Elsevier
γ-Aminobutyric acid type A (GABA A ) receptors are an important target for general anesthetics in the central nervous system. Site-directed mutagenesis techniques have identified …
Number of citations: 170 www.sciencedirect.com
JP Chupp, KL Leschinsky - The Journal of Organic Chemistry, 1975 - ACS Publications
By-product 4 most likely arises via cleavage of the initial but unstable a adduct, with formation ofanhydrosulfide. This pathway is similar to that suggested for the reaction of carboxylic …
Number of citations: 25 pubs.acs.org
M Shtaiwi, C Wentrup - The Journal of Organic Chemistry, 2002 - ACS Publications
Iminopropadienones, RN C C C O, can be generated from four different types of precursors in flash vacuum thermolysis reactions: 1,3-dioxane-4,6-diones 1, isoxazolopyrimidinones 2, …
Number of citations: 19 pubs.acs.org
MD Krasowski, A Jenkins, P Flood, AY Kung… - … of Pharmacology and …, 2001 - ASPET
A series of 27 analogs of the general anesthetic propofol (2,6-diisopropylphenol) were examined for general anesthetic activity in Xenopus laevis tadpoles and for the ability to produce …
Number of citations: 215 jpet.aspetjournals.org
V Campagna-Slater, DF Weaver - Neuroscience letters, 2007 - Elsevier
Investigating the molecular basis of general anaesthetic activity at the GABA A ligand-gated ion channel is challenging due to the wide structural diversity among known general …
Number of citations: 54 www.sciencedirect.com
MD Krasowski, X Hong, AJ Hopfinger… - Journal of medicinal …, 2002 - ACS Publications
A training set of 27 propofol (2,6-diisopropylphenol) analogues was used to construct four-dimensional (4D) quantitative structure−activity relationship (QSAR) models for three screens …
Number of citations: 129 pubs.acs.org
PV Bernhardt, R Koch, DWJ Moloney… - Journal of the …, 2002 - pubs.rsc.org
As determined by X-ray crystallography, Meldrum's acid derivatives 8–19 feature dihedral angles around the central CC double bonds between 3 and 83. Hydrogen bonds between …
Number of citations: 28 pubs.rsc.org
CL Senese, J Duca, D Pan, AJ Hopfinger… - Journal of chemical …, 2004 - ACS Publications
An elusive goal in the field of chemoinformatics and molecular modeling has been the generation of a set of descriptors that, once calculated for a molecule, may be used in a wide …
Number of citations: 78 pubs.acs.org
X Hong - 2004 - search.proquest.com
4D-QSAR analysis is a molecular modeling method that incorporates ligand conformational flexibility, multiple alignment exploration and exhaustive evaluation of ligand embedded …
Number of citations: 3 search.proquest.com

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